molecular formula C10H9NO3 B1266103 4-Benzyloxazolidine-2,5-dione CAS No. 583-47-1

4-Benzyloxazolidine-2,5-dione

Cat. No.: B1266103
CAS No.: 583-47-1
M. Wt: 191.18 g/mol
InChI Key: GQBIVYSGPXCELZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its oxazolidine ring structure, which includes a benzyl group attached to the nitrogen atom. It has been extensively studied due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxazolidine-2,5-dione can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with phosgene to form benzyl isocyanate, which is then reacted with glycine to produce the desired compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Another method involves the cyclization of N-benzylglycine with phosgene or triphosgene under basic conditions . This reaction is usually carried out in an organic solvent, such as dichloromethane, at temperatures between 0°C and 25°C.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxazolidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

4-Benzyloxazolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-benzyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is similar to that of other oxazolidinones, which are known for their antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-oxazolidine-2,5-dione: Similar structure but lacks the benzyl group.

    N-Carboxy-L-phenylalanine anhydride: Similar structure with a carboxylic acid group instead of the oxazolidine ring.

Uniqueness

4-Benzyloxazolidine-2,5-dione is unique due to its benzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBIVYSGPXCELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940432
Record name 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-47-1, 1892-35-9
Record name 4-(Phenylmethyl)-2,5-oxazolidinedione
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Record name 4-Benzyloxazolidine-2,5-dione
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Record name 4-Benzyl-2,5-oxazolidinedione
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Record name 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one
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Record name 4-benzyloxazolidine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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